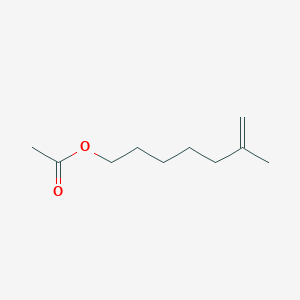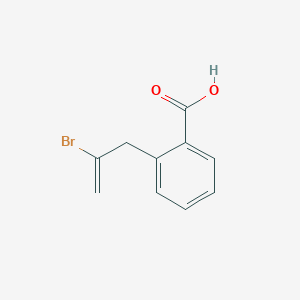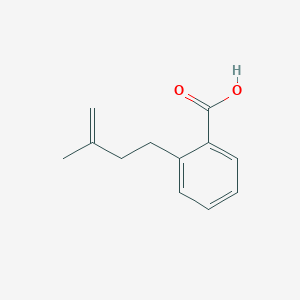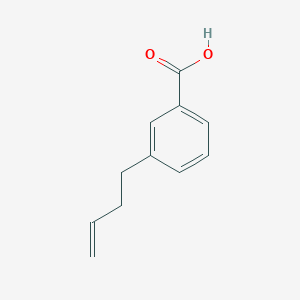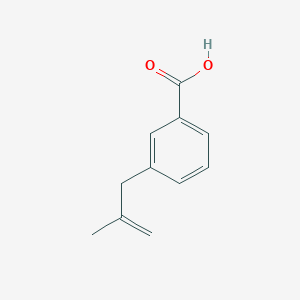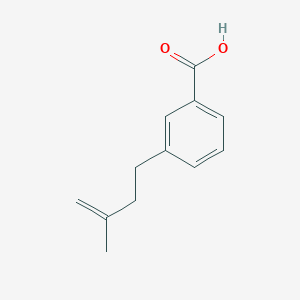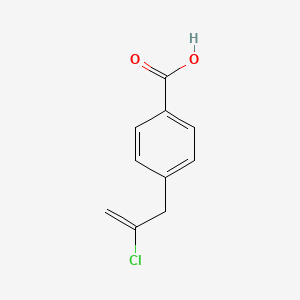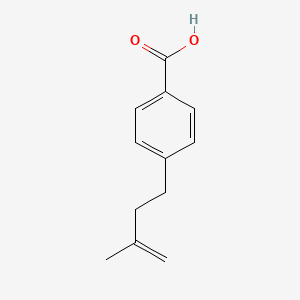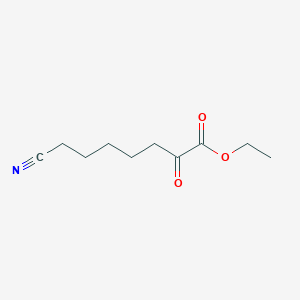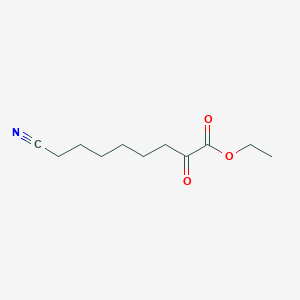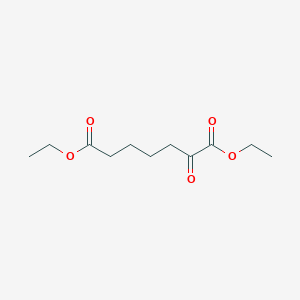
Diethyl 2-oxoheptane-1,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-oxoheptane-1,7-dicarboxylate is a chemical compound with the molecular formula C11H18O5 . It has a molecular weight of 230.26 . The compound is stored in the fridge and has a physical form of yellow oil .
Molecular Structure Analysis
The InChI code for Diethyl 2-oxoheptane-1,7-dicarboxylate is1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Diethyl 2-oxoheptane-1,7-dicarboxylate has a molecular weight of 230.26 . It is a yellow oil . The compound is stored in the fridge .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Studies
Diethyl 2-oxoheptane-1,7-dicarboxylate is utilized in the synthesis of various complex organic compounds. For example, it is used in the condensation process to create chromeno[4,3-b]pyridines, which have potential applications in organic chemistry and material sciences (Mamedov et al., 2008). Additionally, it plays a role in the synthesis of naturally occurring aziridine-2,3-dicarboxylic acid, showcasing its utility in producing bioactive molecules (Legters et al., 1991).
2. Development of Novel Organic Compounds
Research shows that diethyl 2-oxoheptane-1,7-dicarboxylate is key in developing new organic structures. For instance, it is instrumental in creating novel bicyclic and tricyclic compounds, such as 2,5-dimethylcyclohept-4-enone, which have implications in synthetic organic chemistry (Brown et al., 1979). It is also used in synthesizing (thio)semicarbazonocyclohexanedicarboxylates, contributing to the diversity of organic compounds available for various applications (Poplevina et al., 2009).
3. Intermediates in Chemical Synthesis
This compound serves as an intermediate in the synthesis of other chemicals. For instance, it is used in the preparation of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, highlighting its importance in pharmaceutical synthesis (Chen Xin-zhi, 2006). Moreover, it is involved in the creation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, further illustrating its role in the development of new chemical entities (Kuroyan et al., 1991).
Propiedades
IUPAC Name |
diethyl 2-oxoheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKMXFSQQZYBEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-oxoheptane-1,7-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

